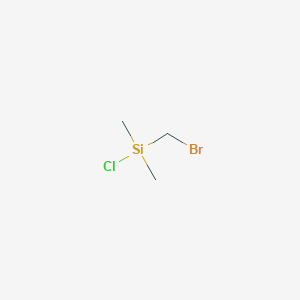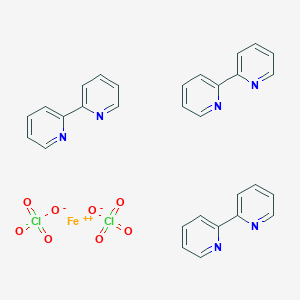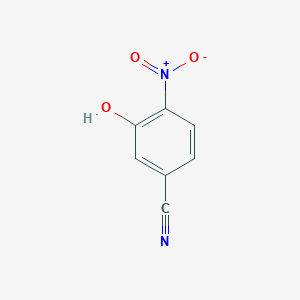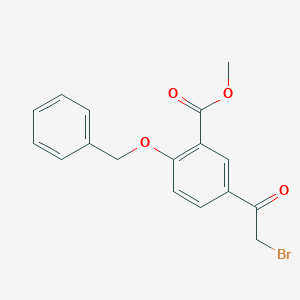
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate
Vue d'ensemble
Description
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C17H15BrO4 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis in Carbohydrate Chemistry
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate has been used in the synthesis of complex carbohydrates. For instance, it played a role in the synthesis of methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, demonstrating its utility in constructing complex oligosaccharide structures (Kováč, 1986).
Role in Organic Synthesis
This compound is also significant in organic synthesis. For instance, it was involved in the synthesis of novel thiazolo-fused six- and seven-membered nitrogen heterocycles, showcasing its versatility in creating complex organic structures (Kumar & Ila, 2022).
Application in Chemical Synthesis of Medicinal Compounds
Furthermore, the compound has been utilized in the chemical synthesis of medicinal compounds. A study detailed its use in the efficient chemical synthesis of methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, which are important for medicinal chemistry applications (Kováč, 1986).
Involvement in Glycosylation Reactions
It has also been involved in glycosylation reactions. A study highlighted its role in the selective bromoacetylation of alkyl hexopyranosides, aiding the preparation of intermediates for the synthesis of (1→6)-linked oligosaccharides (Ziegler, Kováč, & Glaudemans, 1989).
Contribution to the Synthesis of Heterocyclic Compounds
Additionally, the compound contributes to the synthesis of heterocyclic compounds, as evidenced by its use in the creation of thiazolo-fused nitrogen heterocycles (Kumar & Ila, 2022).
Utilization in Molecular Modifications
It has been utilized in molecular modifications as well, such as in the synthesis of specific esters with potential biological activities (Sudha, Shashikanth, & Ara Khanum, 2004).
Propriétés
IUPAC Name |
methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQRVIQUREMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228929 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27475-14-5 | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
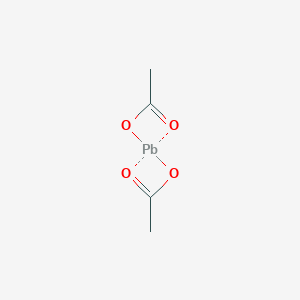
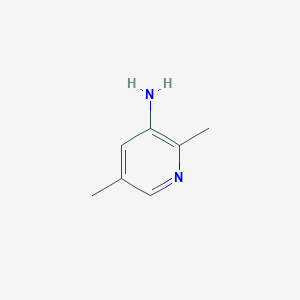

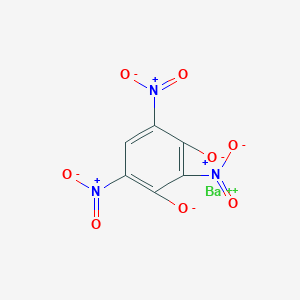

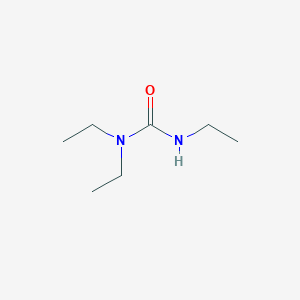
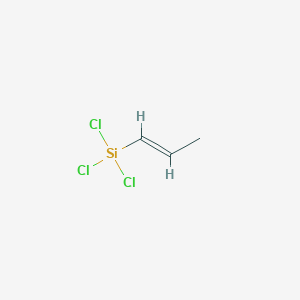

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
